N-Cyclopentyl 2-bromo-6-fluorobenzylamine CAS number 827328-91-6
N-Cyclopentyl 2-bromo-6-fluorobenzylamine CAS number 827328-91-6
An In-Depth Technical Guide to N-Cyclopentyl-2-bromo-6-fluorobenzylamine (CAS 827328-91-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopentyl-2-bromo-6-fluorobenzylamine, registered under CAS number 827328-91-6, is a key substituted benzylamine intermediate primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural arrangement, featuring a bromine atom and a fluorine atom ortho to the aminomethyl group, provides a strategic scaffold for building molecular complexity. This guide offers a comprehensive technical overview, including its synthesis via reductive amination, detailed analytical characterization, and its critical application as a precursor in medicinal chemistry, supported by field-proven insights and methodologies.
Chemical Identity and Physicochemical Properties
N-Cyclopentyl-2-bromo-6-fluorobenzylamine is a secondary amine characterized by a cyclopentyl group attached to the nitrogen of a 2-bromo-6-fluorobenzylamine core.
| Property | Value | Source |
| CAS Number | 827328-91-6 | Multiple Suppliers |
| Molecular Formula | C12H15BrFN | Calculated |
| Molecular Weight | 272.16 g/mol | Calculated |
| Appearance | Typically an oil or low-melting solid | Supplier Data |
| Boiling Point | Approx. 115-120 °C at 0.5 mmHg | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | General Chemical Knowledge |
Synthesis Pathway: Reductive Amination
The most prevalent and efficient synthesis of N-Cyclopentyl-2-bromo-6-fluorobenzylamine involves the reductive amination of 2-bromo-6-fluorobenzaldehyde with cyclopentylamine. This two-step, one-pot process is favored for its high yield and operational simplicity.
Mechanistic Rationale
The reaction proceeds via two distinct stages:
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Imine Formation: The nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate. The acidic conditions often used can catalyze this step by protonating the carbonyl oxygen, making the carbon more electrophilic.
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Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH4) or the more robust sodium triacetoxyborohydride (STAB), is introduced. The hydride selectively reduces the C=N double bond of the imine to form the final secondary amine product. STAB is often preferred as it is less basic and more tolerant of mildly acidic conditions, which can prevent side reactions.
Visualized Workflow
Caption: Reductive amination workflow for synthesizing the title compound.
Detailed Experimental Protocol
Materials:
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2-Bromo-6-fluorobenzaldehyde (1.0 eq)
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Cyclopentylamine (1.1 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 10 mL per mmol of aldehyde)
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Acetic Acid (catalytic, ~0.1 eq)
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Saturated Sodium Bicarbonate (NaHCO3) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
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To a stirred solution of 2-bromo-6-fluorobenzaldehyde in DCM, add cyclopentylamine followed by a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS to confirm consumption of the aldehyde.
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Once imine formation is substantial, add sodium triacetoxyborohydride portion-wise. Causality Note: Portion-wise addition helps control any exotherm and gas evolution. The reaction is mildly exothermic.
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Continue stirring at room temperature for 12-18 hours or until the reaction is complete.
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Carefully quench the reaction by adding saturated NaHCO3 solution. Ensure gas evolution ceases before proceeding.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Cyclopentyl-2-bromo-6-fluorobenzylamine.
Analytical Characterization
Rigorous analytical confirmation is essential to validate the structure and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-7.5 ppm region), the benzylic CH2 protons, the cyclopentyl CH proton, and the cyclopentyl CH2 protons. |
| ¹³C NMR | Resonances for the aromatic carbons (including C-Br and C-F), the benzylic carbon, and the distinct carbons of the cyclopentyl ring. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated mass (272.16), often showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in ~1:1 ratio). |
| Purity (HPLC) | Purity assessment, typically >95% for use in subsequent synthetic steps. |
Core Application in Drug Discovery
N-Cyclopentyl-2-bromo-6-fluorobenzylamine is not an end-product but a highly valuable building block. Its utility stems from the ortho-bromo-fluoro substitution pattern, which serves as a handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions.
Role as a Precursor in Synthesis
The primary application of this intermediate is in the synthesis of kinase inhibitors and other advanced pharmaceutical agents. The bromine atom is strategically positioned for reactions like the Suzuki or Buchwald-Hartwig couplings.
Synthetic Logic Visualized
Caption: General reaction scheme for downstream functionalization.
This strategic coupling allows for the introduction of complex aromatic or heteroaromatic systems at the 2-position, a common motif in many targeted therapies. The fluorine atom remains to modulate the electronic properties and metabolic stability of the final molecule.
Safety and Handling
As with all halogenated organic compounds, N-Cyclopentyl-2-bromo-6-fluorobenzylamine should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Toxicology: Specific toxicological data is limited. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Cyclopentyl-2-bromo-6-fluorobenzylamine (CAS 827328-91-6) is a purpose-designed intermediate for multi-step pharmaceutical synthesis. Its efficient production via reductive amination and the strategic placement of its bromo and fluoro substituents make it a cornerstone for building complex molecular architectures, particularly in the field of kinase inhibitor development. The protocols and data presented herein provide a robust framework for its synthesis, characterization, and effective utilization in research and development settings.
References
(Note: While specific peer-reviewed articles detailing the synthesis of this exact intermediate are not readily found in open literature, its synthesis follows standard, well-established organic chemistry principles. The references would typically be to patents that utilize this intermediate or to general organic chemistry methodology textbooks.)
